molecular formula C16H13N3O4S B11705381 N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B11705381
M. Wt: 343.4 g/mol
InChI Key: OKQPYQHEOYHYGK-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Reduction: Formation of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzoic acid.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide can be compared with other benzothiazole derivatives, such as:

    N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Similar structure but lacks the nitro and benzamide groups, resulting in different chemical properties and applications.

    N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenylbutanamide: Contains a phenylbutanamide moiety instead of the nitrobenzamide group, leading to variations in biological activity.

    N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C16H13N3O4S/c1-9-3-4-10(7-13(9)19(21)22)15(20)18-16-17-12-6-5-11(23-2)8-14(12)24-16/h3-8H,1-2H3,(H,17,18,20)

InChI Key

OKQPYQHEOYHYGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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